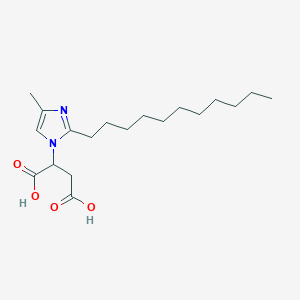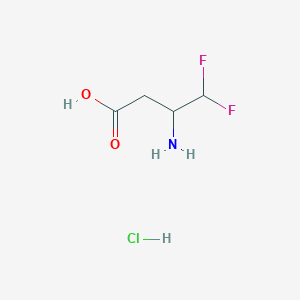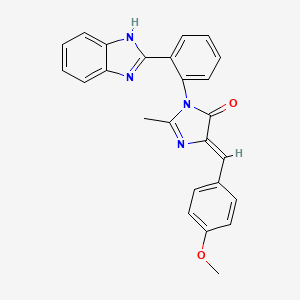![molecular formula C12H19N3O2S2 B12937474 4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid CAS No. 98152-14-8](/img/structure/B12937474.png)
4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a cyclohexylamino group attached to the thiadiazole ring, which is further connected to a butanoic acid moiety through a thioether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the thiadiazole ring.
Attachment of the Butanoic Acid Moiety: The final step involves the formation of a thioether bond between the thiadiazole ring and the butanoic acid moiety. This can be achieved through the reaction of a thiol group on the thiadiazole ring with a haloalkanoic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mecanismo De Acción
The mechanism of action of 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclohexylamino group and the thiadiazole ring are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)acetic acid
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)propanoic acid
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)pentanoic acid
Uniqueness
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group and the butanoic acid moiety, along with the thiadiazole ring, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
98152-14-8 |
|---|---|
Fórmula molecular |
C12H19N3O2S2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C12H19N3O2S2/c16-10(17)7-4-8-18-12-15-14-11(19-12)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14)(H,16,17) |
Clave InChI |
SLHYUBSRYRYXAC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NN=C(S2)SCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)





![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)






